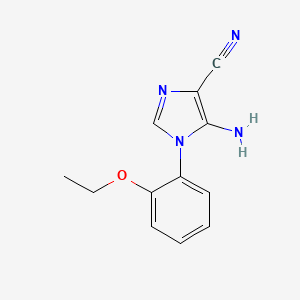

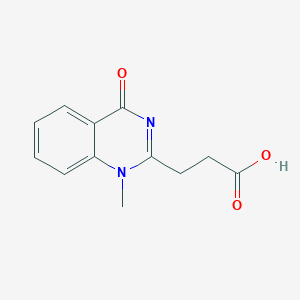

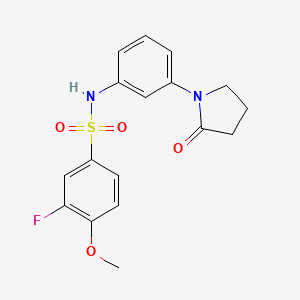

5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the Gewald synthesis technique is used to synthesize 2-amino-thiophene derivatives, which are structurally related to imidazole compounds . Another method involves the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with isocyanates, leading to the formation of bi-imidazolones through intramolecular cyclization . Additionally, a one-pot, four-component condensation reaction can be employed to synthesize imidazo[1,2-b]pyrazole derivatives, indicating the versatility of imidazole synthesis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex, with the potential for various substituents to influence the overall conformation and hydrogen bonding patterns. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit different supramolecular structures, ranging from one-dimensional chains to three-dimensional frameworks, depending on the nature of the substituents . These hydrogen bonding interactions are crucial for the stability and properties of the crystalline material.

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. The presence of amino and nitrile groups allows for further functionalization and the formation of new bonds. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with aromatic aldehydes and isocyanides can lead to the formation of imidazo[1,2-b]pyrazole derivatives . The reactivity of the imidazole ring can also be exploited for the synthesis of N,C(α),C(α)-trisubstituted α-amino acid derivatives, showcasing the synthetic utility of imidazole templates .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as amino, nitrile, or ethyl groups can affect properties like solubility, melting point, and reactivity. The crystal and molecular structure analysis of related compounds, such as 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, reveals the importance of intermolecular interactions in determining the solid-state properties of these compounds . Additionally, the study of tautomeric equilibria in 5-amino-4H-imidazoles provides insight into the dynamic behavior of these molecules under different conditions .

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Heterocyclic compounds, such as imidazole derivatives, play a crucial role in medicinal chemistry. They serve as scaffolds for developing drugs with varied biological and pharmacological activities. For instance, imidazole derivatives have been reviewed for their antitumor activities, highlighting their potential in the search for new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009). Similarly, the chemistry of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, has been extensively studied for their chemical and biological properties, indicating their significance in creating compounds with potential insecticidal, antihypertensive, and other types of activity (Abdurakhmanova et al., 2018).

Biomass Conversion and Environmental Applications

The conversion of plant biomass into valuable chemicals presents an environmentally friendly alternative to non-renewable sources. Research into the synthesis of HMF (5-Hydroxymethylfurfural) from plant feedstocks and its derivatives, such as 5-ethoxymethylfurfural, demonstrates the potential of utilizing biomass for producing monomers, polymers, and fuels. This approach aligns with the sustainable development goals by offering a green chemistry perspective to chemical production (Chernyshev et al., 2017).

Antioxidant Research

The study of antioxidants is pivotal in understanding their role in food engineering, medicine, and pharmacy. Analytical methods for determining antioxidant activity have been critically reviewed, encompassing various tests based on hydrogen atom transfer and electron transfer. This research is integral in analyzing antioxidant capacity and understanding the mechanisms involved in oxidative stress mitigation, with implications for health and disease prevention (Munteanu & Apetrei, 2021).

Synthetic Chemistry and Catalysis

The development of ionic liquid-based catalysts for CO2 conversion into valuable chemicals represents a cutting-edge area of research. Studies on tuning ionic liquid-based catalysts for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 highlight the innovative approaches to carbon capture and utilization (CCU), turning greenhouse gases into useful products. Such research not only addresses environmental concerns but also opens new pathways in synthetic chemistry (Zhang et al., 2023).

properties

IUPAC Name |

5-amino-1-(2-ethoxyphenyl)imidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-2-17-11-6-4-3-5-10(11)16-8-15-9(7-13)12(16)14/h3-6,8H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPJRSJNIWBKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=NC(=C2N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2521455.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2521456.png)

![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)